molecular formula C17H19Cl2NO3S B2356500 2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide CAS No. 1788531-00-9

2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide

Cat. No.: B2356500
CAS No.: 1788531-00-9
M. Wt: 388.3
InChI Key: WCJAXCAYASWYNI-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₇H₁₉Cl₂NO₃S It is characterized by the presence of two chlorine atoms, a hydroxy group, and a phenylpentyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzenesulfonyl chloride and 5-hydroxy-3-phenylpentylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient synthesis. The use of automated systems and continuous flow processes can enhance the scalability and reproducibility of the production.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the sulfonamide group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atoms can result in the formation of various substituted benzenesulfonamides.

Scientific Research Applications

2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs.

    Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic benefits.

    Chemical Research: It serves as a model compound in various chemical reactions and mechanisms, aiding in the development of new synthetic methodologies.

    Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the sulfonamide moiety play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzenesulfonamide: Lacks the hydroxy and phenylpentyl groups, resulting in different chemical properties and applications.

    N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide: Similar structure but without the chlorine atoms, leading to variations in reactivity and biological activity.

    2,5-dichloro-N-(3-phenylpropyl)benzenesulfonamide: Shorter alkyl chain, affecting its physical and chemical properties.

Uniqueness

2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both chlorine atoms and a hydroxy group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

2,5-Dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide is a sulfonamide derivative characterized by its unique chemical structure, which includes two chlorine atoms and a hydroxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₉Cl₂NO₃S. The presence of the hydroxy and phenylpentyl groups contributes to its reactivity and biological interactions. The sulfonamide group is known for mimicking natural substrates, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The sulfonamide moiety can inhibit enzyme activity, disrupting essential biological processes. Studies suggest that the hydroxy group enhances binding affinity to target proteins, potentially increasing the compound's therapeutic efficacy.

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives can exhibit significant anti-inflammatory properties. In a study evaluating the effects of various benzenesulfonamides on perfusion pressure in an isolated rat heart model, compounds similar to this compound showed promising results in reducing coronary resistance and perfusion pressure. This suggests potential applications in treating conditions associated with inflammation and vascular resistance .

Antimicrobial Activity

The antimicrobial efficacy of sulfonamides has been well-documented. In vitro studies have shown that related compounds possess activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 6.72 mg/mL against E. coli, indicating potent antimicrobial properties .

Case Study: Biological Activity Assessment

A detailed experimental design was employed to assess the biological activity of this compound compared to other benzenesulfonamides. The study involved administering various doses of the compound to isolated rat hearts and measuring changes in perfusion pressure over time.

Group Compound Dose (nM) Effect on Coronary Resistance
IControl (Krebs-Henseleit solution only)-Baseline
IIBenzenesulfonamide0.001Moderate decrease
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001Significant decrease
IV4-(2-Amino-ethyl)-benzenesulfonamide0.001Highest decrease
V4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide0.001Moderate decrease

This table illustrates the comparative effects of different compounds on coronary resistance, highlighting the potential benefits of this compound in cardiovascular applications .

Properties

IUPAC Name

2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO3S/c18-15-6-7-16(19)17(12-15)24(22,23)20-10-8-14(9-11-21)13-4-2-1-3-5-13/h1-7,12,14,20-21H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJAXCAYASWYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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